molecular formula C11H20Cl2N4 B1455095 Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride CAS No. 1361113-38-3

Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride

Cat. No. B1455095
M. Wt: 279.21 g/mol
InChI Key: RWSQYHCIFRUCJZ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its common name, IUPAC name, and structural formula. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and redox reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Applications in Understanding Carcinogenesis

Research into compounds with similar structures, such as various amines and amides, has contributed significantly to understanding the mechanisms of carcinogenesis. For instance, studies on the formation of carcinogenic N-nitroso compounds from amines and amides present in foods highlight the importance of these compounds in cancer research (Lin, 1986). These findings suggest that compounds like "Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride" could be relevant in studying the formation of endogenous carcinogens and their role in cancer.

Antifungal Applications

In the fight against plant diseases, such as those caused by Fusarium oxysporum, research into small molecules, including pyrazine derivatives, has shown promise in developing antifungal strategies (Kaddouri et al., 2022). This suggests potential agricultural applications for "Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride" in controlling fungal pathogens.

Synthesis of Biologically Active Compounds

The synthesis and application of pyrazole derivatives, including those with piperidine structures, are of significant interest in medicinal chemistry due to their wide range of biological activities (Dar & Shamsuzzaman, 2015). This indicates potential pharmaceutical applications for compounds with similar structures in developing new therapeutic agents.

Neuropharmacology

Research on dopamine D2 receptor ligands, including compounds with piperidine and pyrazine structures, has advanced the development of treatments for neuropsychiatric disorders (Jůza et al., 2022). This underscores the potential relevance of "Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride" in neuropharmacological research and therapy.

Chemical Synthesis and Catalysis

The exploration of catalytic systems for C-N bond formation, involving compounds with pyrazine and piperidine moieties, highlights the importance of such compounds in organic synthesis and catalysis (Kantam et al., 2013). This points to potential applications in chemical manufacturing and synthesis.

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves considering potential future research directions, such as new synthesis methods, applications, or modifications of the compound.


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properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSQYHCIFRUCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 3
Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 4
Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(6-piperidin-4-yl-pyrazin-2-yl)-amine dihydrochloride

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